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Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an

ATP-gated ion channel.[1][2][3] The P2X7 receptor plays a crucial role in inflammatory

processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor

by high concentrations of extracellular ATP leads to the opening of a non-selective cation

channel, resulting in calcium influx and, with prolonged activation, the formation of a larger pore

permeable to molecules up to 900 Da.[5][6][7] This pore formation is a key event that can be

leveraged in high-throughput screening (HTS) assays to identify P2X7R antagonists. These

application notes provide detailed protocols for utilizing AZ 11645373 as a reference

compound in HTS campaigns aimed at discovering novel P2X7R modulators.

Mechanism of Action of AZ 11645373
AZ 11645373 acts as a non-surmountable antagonist at the human P2X7 receptor.[1] It binds

to an allosteric site at the interface between two subunits of the trimeric receptor, distinct from

the ATP binding site.[8][9] This binding prevents the conformational changes required for

channel opening and subsequent pore formation.[9] AZ 11645373 exhibits high selectivity for

the human P2X7 receptor over the rat P2X7 receptor and other P2X receptor subtypes.[1][10]
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The inhibitory activity of AZ 11645373 has been characterized in various cell-based assays.

The following table summarizes the reported potency (IC50/KB values) of AZ 11645373 in

different experimental setups.

Assay Type Cell Line Agonist
Potency
(IC50/KB)

Reference

Membrane

Current

HEK cells

(hP2X7R)
ATP/BzATP 5 - 20 nM (KB) [1]

Calcium Influx
HEK cells

(hP2X7R)
BzATP 15 nM (KB) [3]

YO-PRO-1

Uptake

HEK cells

(hP2X7R)
ATP/BzATP Not specified [2]

IL-1β Release THP-1 cells ATP
90 nM (IC50), 92

nM (KB)
[1][2]

Membrane

Current

HEK cells

(rP2X7R)
ATP/BzATP >10,000 nM (KB) [1][3]

hP2X7R: human P2X7 receptor; rP2X7R: rat P2X7 receptor; HEK: Human Embryonic Kidney;

THP-1: human monocytic cell line; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-

Benzoylbenzoyl)adenosine 5'-triphosphate.

Signaling Pathway
Activation of the P2X7 receptor initiates several downstream signaling events. The following

diagram illustrates the key pathways involved, which are the basis for the high-throughput

screening assays described.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.tocris.com/products/az-11645373_3317
https://www.medchemexpress.com/az-11645373.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.medchemexpress.com/az-11645373.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014691/
https://www.tocris.com/products/az-11645373_3317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cellular Responses

P2X7 Receptor

Ca²⁺ Influx Pore Formation
(YO-PRO-1 Uptake)

Extracellular ATP

Activates

AZ 11645373

Inhibits

NLRP3 Inflammasome
Activation

Caspase-1 Activation

IL-1β Release

Click to download full resolution via product page

Caption: P2X7 receptor signaling cascade.

Experimental Protocols
High-Throughput Screening for P2X7R Antagonists
using a Fluorescent Dye Uptake Assay
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This protocol describes a cell-based HTS assay to identify inhibitors of ATP-induced pore

formation in cells expressing the human P2X7 receptor. The assay utilizes a fluorescent dye,

such as YO-PRO-1, which enters the cell upon P2X7R-mediated pore opening.

1. Materials and Reagents:

Cell Line: HEK293 cells stably expressing the human P2X7 receptor (hP2X7R-HEK293).

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and

a selection antibiotic (e.g., G418).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

P2X7R Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a

stock solution in DMSO.

Reference Antagonist: AZ 11645373. Prepare a stock solution in DMSO.

Fluorescent Dye: YO-PRO-1 Iodide. Prepare a stock solution in DMSO.

Assay Plates: 384-well, black, clear-bottom microplates.

Plate Reader: A fluorescence plate reader capable of excitation/emission at ~491/509 nm.

2. Experimental Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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